4-Tert-butyl-2-iodo-1-methoxybenzene
Overview
Description
4-Tert-butyl-2-iodo-1-methoxybenzene is an organic compound characterized by the presence of an iodine atom and a tert-butyl group attached to an anisole ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-iodo-1-methoxybenzene typically involves the iodination of 4-tert-butylanisole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-2-iodo-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, often under basic conditions.
Coupling Reactions: Catalysts such as palladium complexes are commonly used, along with bases like potassium carbonate and solvents like toluene or DMF.
Major Products:
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds or other complex aromatic structures.
Scientific Research Applications
4-Tert-butyl-2-iodo-1-methoxybenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-iodo-1-methoxybenzene in chemical reactions involves the activation of the aromatic ring by the electron-donating tert-butyl group, which facilitates electrophilic substitution reactions. The iodine atom serves as a leaving group in nucleophilic substitution and coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
4-tert-Butylanisole: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-Iodoanisole: Similar in structure but lacks the tert-butyl group, affecting its reactivity and steric properties.
2-Iodo-4-tert-butylphenol: Contains a hydroxyl group instead of a methoxy group, influencing its chemical behavior.
Uniqueness: 4-Tert-butyl-2-iodo-1-methoxybenzene is unique due to the combined presence of the iodine atom and the tert-butyl group, which together enhance its reactivity and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H15IO |
---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
4-tert-butyl-2-iodo-1-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3 |
InChI Key |
XZDDEPGJPMUEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)I |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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